molecular formula C24H28ClNO3S B491589 4-chloro-3-methyl-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide CAS No. 518322-04-8

4-chloro-3-methyl-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide

Cat. No.: B491589
CAS No.: 518322-04-8
M. Wt: 446g/mol
InChI Key: LNFAZIGWVYVNRQ-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a chlorinated benzene ring, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the dibenzofuran core, chlorination, and sulfonamide formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated compounds.

Scientific Research Applications

4-chloro-3-methyl-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-chloro-3-methyl-: A simpler compound with a similar chlorinated benzene ring structure.

    (4-chloro-2-methylbutan-2-yl)oxy-trimethylsilane: Another compound with a chlorinated and methylated structure.

Uniqueness

4-chloro-3-methyl-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide is unique due to its complex structure, which includes multiple functional groups and a dibenzofuran core

Properties

IUPAC Name

4-chloro-3-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClNO3S/c1-5-24(3,4)16-6-10-22-19(13-16)20-14-17(7-11-23(20)29-22)26-30(27,28)18-8-9-21(25)15(2)12-18/h7-9,11-12,14,16,26H,5-6,10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFAZIGWVYVNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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